2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
描述
属性
IUPAC Name |
2,4-dichloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)15-6-5-13(21)10-16(15)22/h2-11H,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHBTMQPISWKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The imidazo[1,2-b]pyridazin-2-yl moiety can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
Binding Affinity Studies
Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant binding affinities to amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer's. For instance, studies have shown that certain analogs demonstrate binding affinities ranging from 11.0 to over 1000 nM depending on their structural modifications .
Potential as Imaging Agents
The compound's ability to bind specifically to amyloid plaques makes it a candidate for development as a positron emission tomography (PET) radiotracer. This application could facilitate non-invasive imaging of amyloid deposits in vivo, aiding in early diagnosis and monitoring of Alzheimer's disease progression .
Anticancer Activity
Emerging studies suggest that imidazo[1,2-b]pyridazine derivatives may possess anticancer properties. The compound's structural characteristics could interact with cellular pathways involved in tumor growth and proliferation. Preliminary evaluations indicate potential cytotoxic effects against various cancer cell lines; however, further investigations are necessary to elucidate its mechanisms of action and efficacy .
Medicinal Chemistry
The unique structure of 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide positions it as a promising scaffold for drug development. Its modifications can lead to the discovery of new therapeutic agents targeting specific diseases:
- Neurodegenerative Disorders : As mentioned earlier, its application in imaging agents for Alzheimer’s disease is particularly noteworthy.
- Cancer Therapeutics : The potential for anticancer activity opens avenues for developing novel chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-b]pyridazine ring can significantly influence its binding affinity and selectivity towards biological targets .
Case Study 1: Imaging Agent Development
In a study focused on developing PET imaging agents for Alzheimer's disease, researchers synthesized several imidazo[1,2-b]pyridazine derivatives. Among these, compounds exhibiting high binding affinities were evaluated for their potential as radioligands. The findings suggested that modifications at specific positions could enhance binding properties while reducing nonspecific interactions .
Case Study 2: Anticancer Screening
A series of experiments were conducted to assess the anticancer potential of related compounds derived from the imidazo[1,2-b]pyridazine scaffold. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .
作用机制
The mechanism of action of 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Imidazo[1,2-b]pyridazine Derivatives
- Compound 75: (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Structural Differences: Replaces the benzamide group with a piperidine-linked methanone. Synthesis: Prepared via nucleophilic substitution of 6-chloroimidazo[1,2-b]pyridazine with sodium methoxide . Key Data: HPLC purity 99.6%, melting point 133–135°C . Significance: Demonstrates that methoxy substitution on the imidazopyridazine ring enhances stability and solubility compared to chloro analogs (e.g., compound 73) .
Ponatinib (Iclusig®) : 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
- Structural Differences : Ethynyl linker between imidazopyridazine and benzamide; trifluoromethyl and methylpiperazine substituents.
- Pharmacology : Potent Bcr-Abl inhibitor; molecular weight 569.02 g/mol .
- Relevance : Highlights the importance of the imidazopyridazine core in kinase inhibition, though the ethynyl linker in ponatinib confers distinct binding kinetics compared to the direct phenyl linkage in the target compound .
Benzamide Derivatives
- N-(2-Aminoethyl)-2,4-dichloro-N-substituted Benzamides (Compounds 12–17) Structural Differences: Feature a 2-aminoethyl group instead of the imidazopyridazine-phenyl moiety. Synthesis: Prepared via HCl-mediated coupling of 2,4-dichlorobenzoyl chloride with substituted anilines; yields 54–98% . Key Data: Characterized by ¹H NMR and ESI-MS; evaluated for antiparasitic activity . Contrast: The absence of a heterocyclic ring in these compounds reduces structural complexity but limits target specificity compared to the imidazopyridazine-containing target .
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b)
- Structural Differences : Oxygen linker between phenyl and imidazopyridazine; trifluoromethyl substitution on benzamide.
- Synthesis : Yield 98%; characterized by elemental analysis (C, 68.99%; H, 4.16%) .
- Significance : The trifluoromethyl group enhances metabolic stability, whereas the methoxy group in the target compound may improve solubility .
Physicochemical and Pharmacological Properties
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for compound 75 (methoxy substitution via nucleophilic displacement) and ponatinib (amide coupling) .
- Structure-Activity Relationship (SAR) :
- ADME Profile : While direct data are unavailable, analogs like compound 6b (98% yield, high purity) and ponatinib (clinical efficacy) suggest favorable pharmacokinetic properties for the target compound .
生物活性
2,4-Dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a dichloro benzamide moiety and an imidazo[1,2-b]pyridazine fragment, suggests potential applications in targeting various biological pathways.
- Molecular Formula : C19H14Cl2N4O3
- Molecular Weight : 449.3 g/mol
- CAS Number : 946382-18-9
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways. For instance, it may inhibit dihydropteroate synthase, disrupting folate biosynthesis in bacteria, leading to antibacterial activity .
- Targeting Kinases : Compounds with similar structures have been reported to act as kinase inhibitors, affecting cell signaling pathways that are crucial in cancer progression and other diseases .
Antibacterial Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antibacterial activity against various strains of bacteria. The mechanism typically involves interference with bacterial growth and replication processes through enzyme inhibition .
Anticancer Potential
Preliminary studies suggest that the compound may also possess anticancer properties. Its structural components allow it to interact with specific kinases involved in tumor growth and survival. For instance, related compounds have been shown to inhibit RET kinase activity, which is implicated in several cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Sphingomyelinase Inhibition :
- Antimicrobial Activity Assessment :
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Imidazo[1,2-b]pyridazine derivatives | Inhibition of bacterial growth |
| Anticancer | RET kinase inhibitors | Reduced tumor cell proliferation |
| Neuroprotective | nSMase inhibitors | Protection against neurodegeneration |
常见问题
Q. Challenges :
- By-product formation : Use of polar aprotic solvents (DMF, dioxane) and inert atmospheres minimizes side reactions.
- Purification : Silica gel column chromatography (eluent: DCM/MeOH gradients) and HPLC (≥95% purity) are critical for isolating the target compound .
Advanced: How can structural contradictions in biological activity data for imidazo[1,2-b]pyridazine derivatives be systematically addressed?
Answer:
Contradictions often arise from variations in assay conditions or substituent effects. A robust approach includes:
- Comparative SAR studies : Evaluate analogs (e.g., 6-methoxy vs. 6-methyl substituents) using standardized in vitro assays (e.g., Mycobacterium tuberculosis growth inhibition) .
- Meta-analysis : Cross-reference data from independent studies to identify consensus trends (e.g., methoxy groups enhancing membrane permeability but reducing metabolic stability) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy group at position 6 of pyridazine) and amide bond formation .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 418.4452 for C23H22N4O4) .
- HPLC : Retention time (e.g., 12–14 min) and peak uniformity confirm ≥95% purity .
Advanced: What integrated strategies are recommended for elucidating the compound’s mechanism of action against bacterial targets?
Answer:
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding to M. tuberculosis enoyl-ACP reductase .
- In vitro enzyme assays : Measure IC50 values against purified bacterial enzymes (e.g., plasmodium kinase PfPK7) .
- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) quantifies intracellular accumulation in pathogen models .
Advanced: How do substituent modifications (e.g., methoxy vs. methyl groups) impact metabolic stability and pharmacokinetics?
Answer:
- Methoxy groups : Enhance solubility (logP reduction) but increase susceptibility to cytochrome P450-mediated demethylation, shortening half-life .
- Methyl groups : Improve metabolic stability (resistance to oxidation) but reduce aqueous solubility, necessitating prodrug strategies .
- Experimental validation : Use liver microsome assays and LC-MS/MS to quantify metabolite profiles .
Basic: What in vitro assays are suitable for initial evaluation of antimicrobial activity?
Answer:
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to identify bioavailability limitations .
- Metabolite identification : Use HR-MS/MS to detect inactive or toxic metabolites .
- Formulation optimization : Nanoemulsions or liposomes can enhance solubility and target engagement .
Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C .
- Analytical monitoring : Track degradation products via UPLC-PDA at 254 nm .
- Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations .
Advanced: What computational tools are recommended for predicting off-target interactions?
Answer:
- PharmaGKB and ChEMBL : Identify homologous targets across species .
- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity .
- Molecular dynamics simulations (GROMACS) : Assess binding persistence over 100 ns trajectories .
Advanced: How can QSAR models guide the optimization of this compound’s bioactivity?
Answer:
- Descriptor selection : Include logP, polar surface area, and Hammett constants for substituents .
- Model training : Use partial least squares (PLS) regression on datasets from analogs (e.g., antiplasmodial IC50 values) .
- Validation : Apply leave-one-out cross-validation (Q² > 0.5) to ensure predictive power .
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